molecular formula C25H22N4O3 B2506041 1-(4-(2-氧代吡咯烷-1-基)苄基)-5-(3-(间甲苯基)-1,2,4-恶二唑-5-基)吡啶-2(1H)-酮 CAS No. 1251588-98-3

1-(4-(2-氧代吡咯烷-1-基)苄基)-5-(3-(间甲苯基)-1,2,4-恶二唑-5-基)吡啶-2(1H)-酮

货号 B2506041
CAS 编号: 1251588-98-3
分子量: 426.476
InChI 键: BMDXHINQZVLHAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one" is a heterocyclic compound that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the oxadiazole and pyrrolidinone moieties. These structural features are common in compounds with potential antibacterial and antitubercular properties, as well as other biological activities .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that can include condensation, substitution, and cyclization processes. For instance, the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones involves a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes . Similarly, the synthesis of 1,4-disubstituted and 1,4,5-trisubstituted pyrroles can be achieved through reactions with primary amines followed by nucleophilic substitution and alkylation . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry . For example, the structural characterization of a pyrazolopyrimidinone derivative was performed using X-ray diffraction, which provided detailed geometric parameters that were further confirmed by DFT calculations . These techniques would be essential in confirming the structure of "1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one".

Chemical Reactions Analysis

The chemical reactivity of such compounds can involve electrophilic and nucleophilic substitutions. The presence of a benzotriazolyl moiety, for example, allows for the introduction of various substituents through nucleophilic substitution reactions . The oxadiazole ring is also known to participate in various chemical reactions, which can be exploited to further modify the compound or to study its interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the one are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and stability. The oxadiazole and pyrrolidinone rings are known to confer rigidity to the molecular structure, which can impact the compound's binding affinity to biological targets . These properties are crucial for determining the compound's suitability for further development as a therapeutic agent.

科学研究应用

合成和生物活性预测

类似于所讨论化合物的核心结构,包含 1,2,4-恶二唑环的双环体系的新型合成已被报道。这些体系通过涉及 5-氧代吡咯烷-3-羧酸、羰基二咪唑和苯甲酰亚胺的一锅缩合过程合成。合成的化合物使用 PASS 方法进行了生物活性预测,表明此类化合物具有潜在的生物活性特征 (Kharchenko, Detistov, & Orlov, 2008)

分子结构和超分子相互作用

对具有 1,3,4-恶二唑和吡啶 N-氧化物结构的相关化合物的研究,促进了对其分子组装和相互作用的理解。例如,由 4-[5-(4-吡啶基)-1,3,4-恶二唑-2-基]吡啶 N-氧化物和邻苯二甲酸合成的化合物,产生了通过氢键连接的分子,形成超分子弯曲带。对分子相互作用的深入了解可以指导具有特定性质的材料的设计 (Hou et al., 2008)

抗氧化活性

含有恶二唑环的新型衍生物的合成显示出显著的抗氧化活性。例如,合成时苯环取代基不同的化合物表现出有效的抗氧化能力,在某些分析中优于已知的抗氧化剂,如抗坏血酸。这突出了该化合物在氧化应激相关应用中的潜力 (Tumosienė et al., 2019)

抗菌和抗癌潜力

多项研究已经合成并评估了具有 1,3,4-恶二唑部分的化合物的抗菌和抗癌活性。这些化合物对各种细菌和真菌菌株表现出很强的抗菌活性。此外,某些衍生物已显示出有希望的抗癌活性,表明了这些分子的治疗潜力 (Krolenko, Vlasov, & Zhuravel, 2016)

光致发光和电致发光

恶二唑环被纳入化合物中,以探索其对光致发光和电致发光性质的影响。对含有恶二唑的 Re(I) 配合物进行的研究表明,这些结构可以增强发光性能,在发光器件中提供潜在应用 (Wang et al., 2007)

属性

IUPAC Name

5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-17-4-2-5-19(14-17)24-26-25(32-27-24)20-9-12-22(30)28(16-20)15-18-7-10-21(11-8-18)29-13-3-6-23(29)31/h2,4-5,7-12,14,16H,3,6,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDXHINQZVLHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)N5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。